![molecular formula C9H9N3O B13089655 [6-(1H-imidazol-2-yl)pyridin-3-yl]methanol](/img/structure/B13089655.png)
[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol is a heterocyclic compound that features both an imidazole and a pyridine ring. The presence of these two rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its biological activity, while the pyridine ring is a common scaffold in many pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(1H-imidazol-2-yl)pyridin-3-yl]methanol typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the condensation of 2-aminopyridine with glyoxal and ammonia, forming the imidazole ring. This intermediate is then subjected to further reactions to introduce the methanol group at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The hydrogen atoms on the imidazole and pyridine rings can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: The major products include the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The major product is the dihydroimidazole derivative.
Substitution: The major products are the halogenated or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of [6-(1H-imidazol-2-yl)pyridin-3-yl]methanol is not well-documented. the imidazole ring is known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler compound with a single imidazole ring, known for its broad range of biological activities.
Pyridine: A basic heterocyclic compound with a single pyridine ring, commonly used as a building block in pharmaceuticals.
[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol Derivatives: Compounds with various substitutions on the imidazole or pyridine rings, which can alter their biological activity and chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of the imidazole and pyridine rings, which endows it with a diverse range of chemical and biological properties. This dual-ring structure allows for multiple points of interaction with biological targets, making it a versatile compound for drug development and other applications .
Propriétés
Formule moléculaire |
C9H9N3O |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
[6-(1H-imidazol-2-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C9H9N3O/c13-6-7-1-2-8(12-5-7)9-10-3-4-11-9/h1-5,13H,6H2,(H,10,11) |
Clé InChI |
VHKGBMRKGJPDAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CO)C2=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


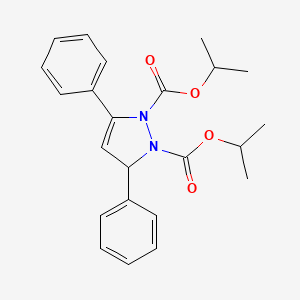

![2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13089592.png)
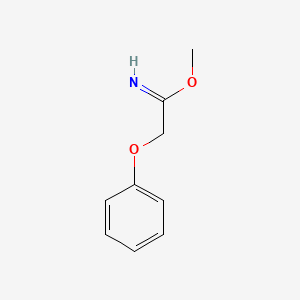

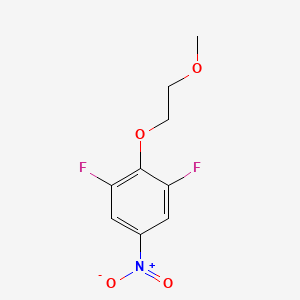
![N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B13089622.png)
![4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid](/img/structure/B13089624.png)
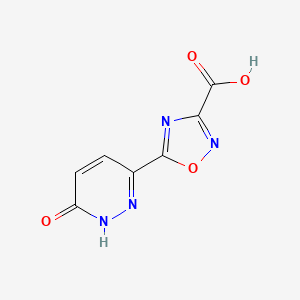


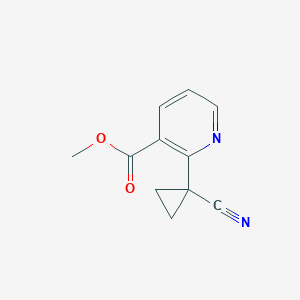
![(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13089661.png)

